[5-(2-Chlorophenyl)-7-{[(2,5-dimethylphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
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Overview
Description
{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethylbenzylthio group, and a pyridopyranopyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyridopyranopyrimidine core, followed by the introduction of the chlorophenyl and dimethylbenzylthio groups. Common reagents and conditions include:
Reagents: Chlorobenzene, dimethylbenzylthiol, pyridopyranopyrimidine precursors.
Conditions: Catalysts such as palladium or copper, solvents like dichloromethane or toluene, and temperature control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the thio group to a sulfoxide or sulfone.
Reduction: Reduction of the chlorophenyl group to a phenyl group.
Substitution: Halogen exchange reactions on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange using reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide derivative, while reduction could produce a phenyl-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industrial applications, {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol might be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
- {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol
- {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}ethanol
Uniqueness
The uniqueness of {2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol lies in its specific structural features, such as the combination of the chlorophenyl and dimethylbenzylthio groups with the pyridopyranopyrimidine core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[5-(2-chlorophenyl)-7-[(2,5-dimethylphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2S/c1-15-8-9-16(2)18(10-15)14-34-27-22-11-21-19(13-32)12-29-17(3)24(21)33-26(22)30-25(31-27)20-6-4-5-7-23(20)28/h4-10,12,32H,11,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPZKRDEHRXIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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